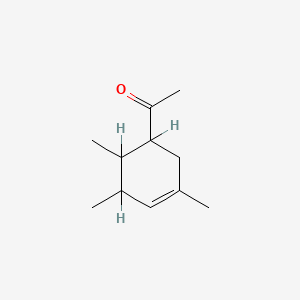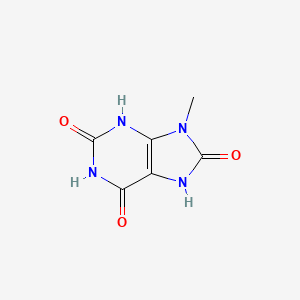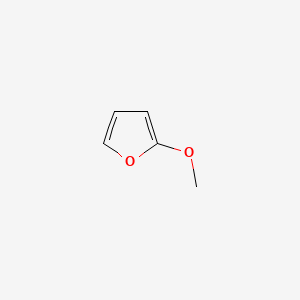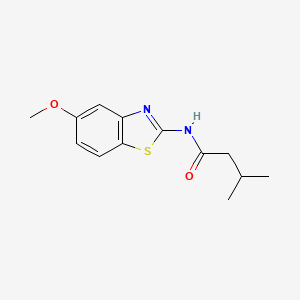
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a member of benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neuroprotective Effects
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide and its derivatives demonstrate anticonvulsant and neuroprotective effects. For example, a study by Hassan, Khan, and Amir (2012) synthesized derivatives of N-(substituted benzothiazol-2-yl)amides, revealing that certain compounds displayed effective anticonvulsant properties and promising neuroprotective effects by lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH) (Hassan, Khan, & Amir, 2012).
Photodynamic Therapy for Cancer Treatment
Benzothiazole derivatives show potential in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine derivatives with benzothiazole, which exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Several studies have identified antimicrobial and antifungal activities in benzothiazole derivatives. For instance, Chauhan, Siddiqui, and Kataria (2015) synthesized 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-methoxy Benzothiazole derivatives, which showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (Chauhan, Siddiqui, & Kataria, 2015).
Anti-inflammatory Activity
Rathi, More, Deshmukh, and Chaudhari (2013) synthesized and evaluated a series of 2-[(1,3-benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives for in-vitro anti-inflammatory activity. The findings indicated significant anti-inflammatory activity in certain derivatives, highlighting the potential of benzothiazole compounds in treating inflammatory conditions (Rathi, More, Deshmukh, & Chaudhari, 2013).
Antihyperglycemic Agents
Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, and Awano (1999) identified 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as potential antihyperglycemic agents. This indicates the applicability of benzothiazole derivatives in treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Anticancer Activity
Several benzothiazole derivatives have been identified with antitumor properties. Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, and Lesyk (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing promising anticancer activity against various cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Eigenschaften
Produktname |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
|---|---|
Molekularformel |
C13H16N2O2S |
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)6-12(16)15-13-14-10-7-9(17-3)4-5-11(10)18-13/h4-5,7-8H,6H2,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
JFJCXZVYYHCHFP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
Kanonische SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



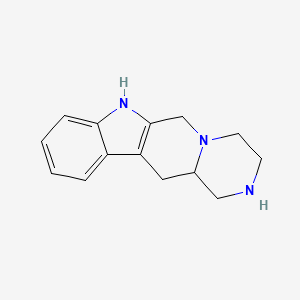
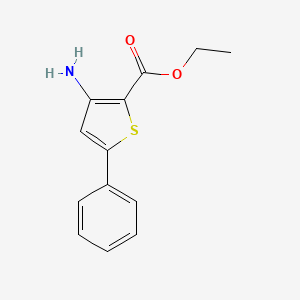
![1,5-Bis[2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1219509.png)
![10-[2-(Dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B1219510.png)

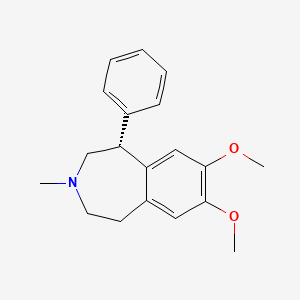
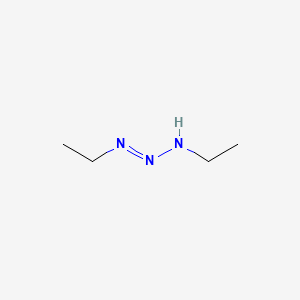
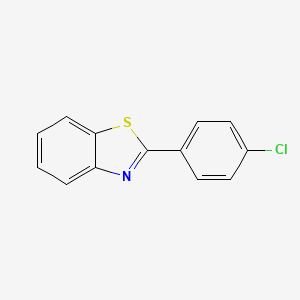
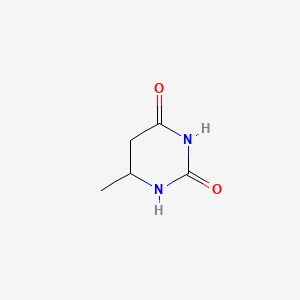
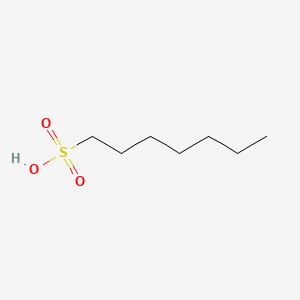
![(2R,4S,7R,9R,10R,11S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol](/img/structure/B1219521.png)
